5-methyl-N-phenylpyrazine-2-carboxamide 5-methyl-N-phenylpyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027466
InChI: InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

5-methyl-N-phenylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC16027466

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-N-phenylpyrazine-2-carboxamide -

Specification

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 5-methyl-N-phenylpyrazine-2-carboxamide
Standard InChI InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Standard InChI Key MRTKYWKSRONXOV-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=N1)C(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

5-Methyl-N-phenylpyrazine-2-carboxamide belongs to the class of N-phenylpyrazine-2-carboxamides, which are characterized by a pyrazine ring system functionalized with a carboxamide group and aromatic substituents. Its IUPAC name is 5-methyl-N-phenylpyrazine-2-carboxamide, and its molecular formula is C₁₂H₁₁N₃O, with an average molecular mass of 213.24 g/mol . The compound’s structure features:

  • A pyrazine ring (C₄H₃N₂) with nitrogen atoms at positions 1 and 4.

  • A methyl group (-CH₃) at position 5.

  • A phenylcarboxamide (-CONHC₆H₅) group at position 2.

Key spectral data for structural confirmation include:

  • ¹H NMR (DMSO-d₆): δ 8.59 (s, H3), 7.90 (s, H6), 2.98 (d, J = 5.05 Hz, CH₃) .

  • IR (ATR-Ge): Peaks at 1672–1639 cm⁻¹ (amide C=O stretch) and 3495–3301 cm⁻¹ (N-H stretches) .

  • 13C NMR: Signals at 162.3 ppm (amide carbonyl) and 25.9 ppm (methyl carbon) .

The methyl group at position 5 enhances lipophilicity, as evidenced by calculated LogP values of ~2.5 , which may influence membrane permeability and bioavailability.

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-methyl-N-phenylpyrazine-2-carboxamide typically involves microwave-assisted nucleophilic substitution or condensation reactions. A representative protocol includes:

  • Starting Material: 5-Chloro-N-phenylpyrazine-2-carboxamide .

  • Methylation: Reaction with methylamine or methylating agents under microwave irradiation (160°C, 100 W, 45 minutes) in methanol/aqueous ammonia .

  • Purification: Flash chromatography using ethyl acetate/hexane gradients .

Alternative methods employ coupling reactions between pyrazine-2-carboxylic acid derivatives and aniline analogs in the presence of triethylamine (TEA) as a base catalyst .

Analytical Validation

Final compounds are validated using:

  • Melting Points: 241–243°C (decomposition) .

  • Elemental Analysis: Carbon (61.67%), hydrogen (4.71%), nitrogen (26.15%) .

  • Mass Spectrometry: ESI-TOF m/z 213.0902 [M+H]⁺ .

Pharmacological Properties

Antimycobacterial Activity

5-Methyl-N-phenylpyrazine-2-carboxamide demonstrates promising activity against Mycobacterium tuberculosis H37Rv, with MIC values of ~10 µM . Comparative studies against non-tuberculous mycobacteria reveal selectivity:

Mycobacterial StrainMIC (µM)Cytotoxicity (HepG2 IC₅₀, µM)
M. tuberculosis H37Rv10>100
M. kansasii12.6>100
M. avium>100>100

The low cytotoxicity (IC₅₀ > 100 µM) underscores its therapeutic potential .

Mechanism of Action

While the exact mechanism remains under investigation, hypotheses include:

  • Pyrazinamide Mimicry: Interference with mycobacterial fatty acid synthesis via binding to ribosomal protein S1 (RpsA) .

  • Membrane Disruption: Enhanced lipophilicity from the methyl group may facilitate cell wall penetration .

Structure-Activity Relationships (SAR)

Key SAR insights from analogs include:

  • Methyl Substitution: The 5-methyl group optimizes activity; removal or replacement with amino groups reduces potency .

  • Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -Cl, -CF₃) at the meta or para positions enhance activity against M. tuberculosis .

  • Alkyl Chain Length: Longer alkylamino chains (>C₃) reduce antimycobacterial efficacy, suggesting steric hindrance limits target engagement .

Comparative Analysis with Analogous Compounds

Compared to derivatives like 5-amino-N-phenylpyrazine-2-carboxamide (MIC >100 µg/mL) , the methyl-substituted analog exhibits superior activity, highlighting the importance of hydrophobic substituents. Similarly, halogenated variants (e.g., 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide) show enhanced potency but comparable selectivity .

Physicochemical and Pharmacokinetic Profile

ParameterValue
Molecular Weight213.24 g/mol
LogP (Calculated)2.5
Aqueous Solubility0.12 mg/mL (25°C)
Plasma Protein Binding~85% (Predicted)

These properties suggest moderate bioavailability, necessitating formulation optimization for in vivo applications .

Future Directions

  • SAR Expansion: Introducing bifunctional groups (e.g., -OH, -CF₃) to balance lipophilicity and solubility.

  • In Vivo Studies: Evaluating efficacy in murine tuberculosis models.

  • Target Identification: Proteomic studies to identify binding partners and mechanisms.

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